Bis((1H-benzo[d]imidazol-2-yl)methyl)amine
Overview
Description
Bis((1H-benzo[d]imidazol-2-yl)methyl)amine is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that contain a fusion of benzene and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis((1H-benzo[d]imidazol-2-yl)methyl)amine typically involves the reaction of 1H-benzo[d]imidazole with formaldehyde and a primary amine under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Bis((1H-benzo[d]imidazol-2-yl)methyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the compound with additional hydrogen atoms.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Bis((1H-benzo[d]imidazol-2-yl)methyl)amine has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antiviral activities due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as an anticancer agent, as it can inhibit the proliferation of cancer cells.
Industry: Utilized in the development of optical sensors and photovoltaic materials.
Mechanism of Action
The mechanism of action of Bis((1H-benzo[d]imidazol-2-yl)methyl)amine involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of enzyme activities and interference with cellular processes, ultimately resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole: The parent compound with similar structural features.
2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazole: A derivative with additional sulfur-containing groups.
1,2-bis(1H-benzo[d]imidazol-2-yl)ethane-1,2-diol: A compound with two benzimidazole units linked by an ethane-diol bridge.
Uniqueness
Bis((1H-benzo[d]imidazol-2-yl)methyl)amine is unique due to its specific structural configuration, which allows it to form stable complexes with metals and exhibit a broad spectrum of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .
Biological Activity
Bis((1H-benzo[d]imidazol-2-yl)methyl)amine, a compound derived from the benzimidazole family, exhibits significant biological activity that has garnered attention in medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Benzimidazole Derivatives
Benzimidazole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral effects. The structural modifications in these compounds allow for enhanced interaction with biological targets, making them promising candidates for drug development. This compound specifically has shown potential as a DNA minor groove-binding ligand, which is crucial for its anticancer properties .
The biological activity of this compound is primarily attributed to its ability to interact with DNA and inhibit critical enzymes involved in DNA replication and repair. Notably, it has been identified as a potential inhibitor of human topoisomerase I (Hu Topo I), an enzyme crucial for DNA unwinding during replication. This interaction leads to DNA damage and subsequent cell cycle arrest in the G2/M phase, ultimately triggering apoptosis in cancer cells .
Biological Activity Data
Recent studies have provided quantitative data on the biological activity of this compound against various cancer cell lines. Below is a summary of key findings:
Study | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Study 1 | A375 (melanoma) | 16 | Induces ROS and DNA damage |
Study 2 | SK-Hep1 (liver cancer) | 12 | Inhibits Hu Topo I |
Study 3 | Eca109 (esophageal cancer) | 26.09 | Causes G2/M phase arrest |
These findings indicate that this compound possesses considerable anticancer potential through various mechanisms, including the generation of reactive oxygen species (ROS) and direct inhibition of topoisomerases .
Case Studies
- Anticancer Activity : In a study evaluating a series of benzimidazole derivatives, this compound was found to significantly inhibit the growth of several cancer cell lines. The compound demonstrated an IC50 value comparable to established chemotherapeutics such as camptothecin .
- DNA Interaction Studies : Spectroscopic techniques such as UV absorption and fluorescence spectroscopy were employed to study the binding affinity of this compound to DNA. The results indicated strong binding to AT-rich sequences, which is characteristic of minor groove binders .
- Toxicity Assessments : Toxicity studies revealed that this compound exhibited low cytotoxicity towards normal cells while effectively targeting cancerous cells, highlighting its potential for selective therapeutic applications .
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)-N-(1H-benzimidazol-2-ylmethyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5/c1-2-6-12-11(5-1)18-15(19-12)9-17-10-16-20-13-7-3-4-8-14(13)21-16/h1-8,17H,9-10H2,(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLODWGNONYOKOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNCC3=NC4=CC=CC=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60413930 | |
Record name | Bis((1H-benzo[d]imidazol-2-yl)methyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60413930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89505-04-4 | |
Record name | Bis((1H-benzo[d]imidazol-2-yl)methyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60413930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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